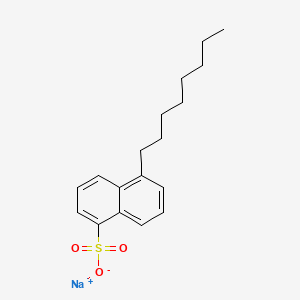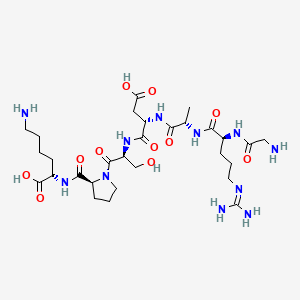
Gly-Arg-Ala-Asp-Ser-Pro-Lys
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Gly-Arg-Ala-Asp-Ser-Pro-Lys” is a peptide sequence that is often used in scientific research . It is a synthetic peptide, which means it is not naturally occurring but is created in a laboratory . This peptide is known to be a negative control for the integrin-binding peptide GRGDSPK .
Synthesis Analysis
The synthesis of peptides like “this compound” involves the formation of peptide bonds between the constituent amino acids . This process requires the protection of certain amino and carboxyl groups during the synthesis to prevent unwanted reactions . The peptide bond formation is achieved by activating the designated carboxyl function so that it will acylate the one remaining free amine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its empirical formula, C29H51N11O11 . The molecular weight of this peptide is 729.78 .Physical And Chemical Properties Analysis
The peptide “this compound” is a lyophilized powder and should be stored at a temperature of -20°C . It has an assay of ≥97% (HPLC) and a peptide content of 60% .Scientific Research Applications
Cell Adhesion and Binding Specificity : The peptide sequence, similar to Gly-Arg-Gly-Asp-Ser-Pro-Cys, influences cell adhesion and binding specificity. This was observed in studies where peptides analogous to this sequence inhibited the attachment of cells to fibronectin or vitronectin substrates. Different alterations in the sequence resulted in varying impacts on cell adhesion, suggesting that specific receptors recognize differences in the Arg-Gly-Asp tripeptide's conformation and environment (Pierschbacher & Ruoslahti, 1987).
Inhibition of Fibronectin Binding : A study on primary mesenchyme cells showed that certain peptides, including one with a sequence similar to Gly-Arg-Ala-Asp-Ser-Pro-Lys, inhibited the binding of fibronectin to cell surfaces. This suggests a role for such peptides in modulating cell migration and interactions with the extracellular matrix (Katow, Yazawa, & Sofuku, 1990).
Nuclear Magnetic Resonance (NMR) Studies : The peptide sequence, as part of a larger peptide derived from myelin basic protein, was studied using NMR. The research focused on its conformation in solution and found evidence of a type-II beta-turn, which could be significant for understanding the structure of antibody receptor sites (Mendz & Moore, 1985).
Role in Angiogenesis : An analysis of human tumor-derived angiogenin, which is a protein involved in angiogenesis, revealed an amino acid sequence that includes segments similar to this compound. This sequence was part of a larger protein sequence associated with tumor angiogenesis (Strydom et al., 1985).
Mechanism of Action
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51N11O11/c1-15(35-24(46)16(36-21(42)13-31)7-4-10-34-29(32)33)23(45)38-18(12-22(43)44)25(47)39-19(14-41)27(49)40-11-5-8-20(40)26(48)37-17(28(50)51)6-2-3-9-30/h15-20,41H,2-14,30-31H2,1H3,(H,35,46)(H,36,42)(H,37,48)(H,38,45)(H,39,47)(H,43,44)(H,50,51)(H4,32,33,34)/t15-,16-,17-,18-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZSKTVOHRZIAQ-RABCQHRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51N11O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745498 |
Source


|
| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125455-58-5 |
Source


|
| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


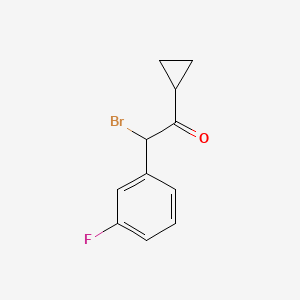
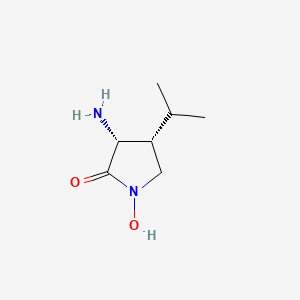
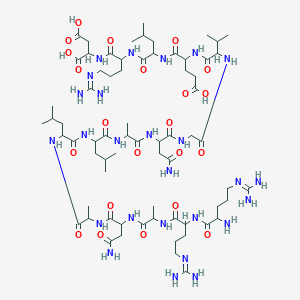
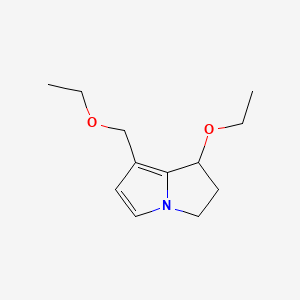
![Methyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B589985.png)

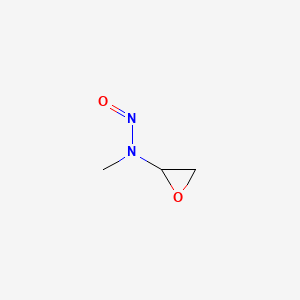
![(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride](/img/structure/B589993.png)
